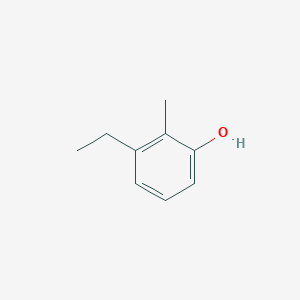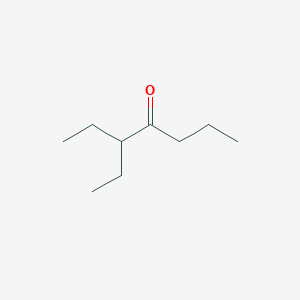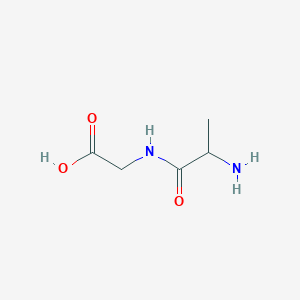
丙氨酰甘氨酸
描述
Synthesis Analysis
Alanylglycine and its polymers have been synthesized through various methods aimed at understanding its structure and potential applications. For instance, the sequential polymer poly-L-alanylglycine has been synthesized to form a β-structure similar to that found in silk fibroin, indicating its potential as a biomimetic material (Fraser et al., 1965). Additionally, poly(L-alanyl-L-alanyl-glycine) has been synthesized as a possible collagen model, providing insights into its conformation in solution and solid state (Doyle et al., 1970).
Molecular Structure Analysis
The molecular structure of alanylglycine has been analyzed through various spectroscopic methods. The FT Raman and IR spectra of crystallized L-alanylglycine have been recorded and analyzed, with the equilibrium geometry, bonding features, and harmonic vibrational frequencies investigated using density functional theory (DFT) calculations (Padmaja et al., 2008).
Chemical Reactions and Properties
Studies on the coordination properties of L-alanylglycine with dimethyltin(IV) have revealed fundamental changes in coordination processes and speciation of metal complexes, highlighting the peptide's chemical reactivity and potential in forming complex structures (Gajda-Schrantz et al., 2003).
Physical Properties Analysis
The physical properties of alanylglycine and its polymers have been a focus of research due to their relevance in biomaterials development. The biosynthesis and structural analysis of poly(L-alanylglycine) have provided insights into its properties, including its crystallization behavior and structural similarities to silk fibroin (Panitch et al., 1997).
Chemical Properties Analysis
The chemical properties of alanylglycine, particularly in relation to peptide synthesis and structure, have been explored through various synthetic approaches. For instance, the synthesis of α-thiophenylglycine peptides containing alanylglycine has been reported, useful for investigating microbial peptide transport, showcasing the peptide's utility in biochemical studies (Kingsbury & Boehm, 2009).
科学研究应用
Biochemistry and Physicochemical Studies
Alanylglycine, also known as Ala-Gly, is a simple nutritional dipeptide . It’s used in physicochemical studies such as hydrogen bonding and heavy metal complexation . Alanyl dipeptides, including Ala-Gly, may be used to evaluate dipeptide separation technologies .
Method of Application
Ala-Gly is typically used in a powdered form and stored at a temperature of -20°C . It’s often used in experiments involving dipeptide separation technologies .
Results or Outcomes
While specific results or outcomes are not mentioned, the use of Ala-Gly and other alanyl dipeptides in these studies helps to advance our understanding of dipeptide separation technologies .
Plant Biology and Genomics
Alanylglycine has been used in studies focusing on plant survival under climate-stressing conditions . Specifically, it’s been used in research involving the SUB1A gene in rice plants .
Method of Application
In one study, 30 mg of Oryza sativa ssp. japonica cv. M202(Sub1) rice tissue was weighed. Then, 1mL of an 80:20 Methanol and H2O mixture, and 300μL of chloroform were added. After centrifuging, the sample was centrivapped until dry .
Results or Outcomes
The study found that AlaGly concentrations decreased after submergence, but did not recover upon returning to standard conditions like the other plant metabolites. This indicates a possibly unknown metabolic pathway and its implications on survival mechanisms .
Cell Uptake Mechanisms and Dipeptide Metabolism
Alanyl dipeptides, including Ala-Gly, can be used to study cell uptake mechanisms and dipeptide metabolism . These studies can provide insights into how cells absorb and metabolize dipeptides, which can have implications for understanding cellular function and disease processes .
Plant Biology
D-Alanylglycine was detected in the leaf blades of axenic rice seedlings grown under light/dark regime and its content appeared to increase with age .
Method of Application
The method of application in this case involved growing rice seedlings under a light/dark regime and then analyzing the leaf blades for the presence of D-Alanylglycine .
Results or Outcomes
The study found that the content of D-Alanylglycine in the leaf blades appeared to increase with age . This could potentially have implications for understanding plant growth and development .
Physicochemical Studies
Alanyl dipeptides such as Ala-Leu, Ala-Lys, Ala-Gly, Ala-Pro, Ala-Tyr and Ala-Phe may be used in physicochemical studies . These studies can provide insights into the properties of these dipeptides, which can have implications for understanding their behavior in biological systems .
Cell Growth Supplementation
Alanyl dipeptides, including Ala-Gly, can be used for studying cell growth supplementation benefits . These studies can provide insights into how these dipeptides can support cell growth, which can have implications for understanding cellular function and disease processes .
安全和危害
属性
IUPAC Name |
2-(2-aminopropanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXISPYVYMQWFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922784 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alanylglycine | |
CAS RN |
687-69-4, 1188-01-8, 3997-90-8 | |
| Record name | Alanylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DL-Alanylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Alanylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alanylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-alanylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




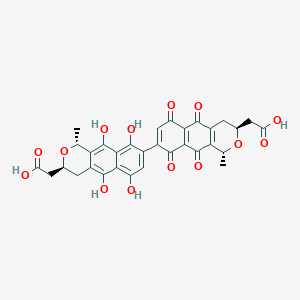
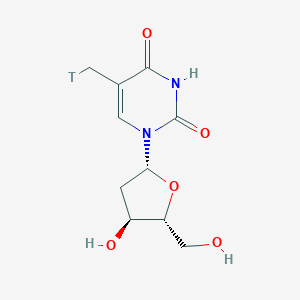
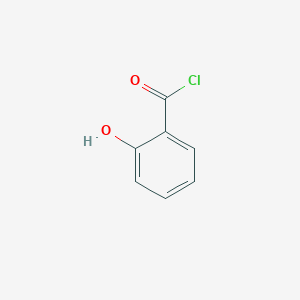
![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)
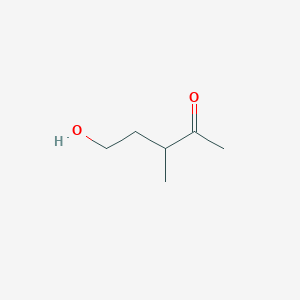

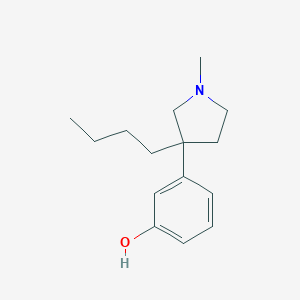

![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)

